molecular formula C21H23ClN4OS2 B2854783 N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride CAS No. 1215752-36-5

N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride

Cat. No.: B2854783
CAS No.: 1215752-36-5
M. Wt: 447.01
InChI Key: NALYHGUKEBBISH-UHFFFAOYSA-N
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Description

This compound is a benzothiazole-based small molecule featuring a dimethylaminopropyl chain, a 4-methylbenzo[d]thiazol-2-yl group, and a benzo[d]thiazole-6-carboxamide core. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological or materials science applications.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS2.ClH/c1-14-6-4-7-17-19(14)23-21(28-17)25(11-5-10-24(2)3)20(26)15-8-9-16-18(12-15)27-13-22-16;/h4,6-9,12-13H,5,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALYHGUKEBBISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC4=C(C=C3)N=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound exhibits several notable structural features that contribute to its biological activity:

  • Thiazole Ring : This moiety is known for its diverse biological activities, particularly in anticancer applications.
  • Dimethylamino Group : Enhances solubility and may improve interactions with biological targets.
  • Benzamide Moiety : Contributes to the overall pharmacological profile of the compound.

The molecular formula is C22H28ClN3OSC_{22}H_{28}ClN_{3}OS, with a molecular weight of 418.0 g/mol.

FeatureDescription
Molecular FormulaC22H28ClN3OSC_{22}H_{28}ClN_{3}OS
Molecular Weight418.0 g/mol
StructureContains thiazole and dimethylamino groups

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. The thiazole component is often linked to cytotoxic effects against various cancer cell lines. For instance, studies have shown that related thiazole derivatives possess IC50 values indicating effective inhibition of cell growth in cancer models such as NIH/3T3 and A549 cell lines .

The mechanisms through which this compound exerts its biological effects include:

  • Cytotoxicity : The structural features allow for interactions with proteins involved in cancer progression, potentially leading to apoptosis in cancer cells.
  • Structure-Activity Relationship (SAR) : Research has demonstrated that specific substitutions on the thiazole ring enhance cytotoxic activity. For example, the presence of electron-donating groups at particular positions significantly increases efficacy against tumor cells .

Interaction Studies

Studies focusing on the binding affinity of this compound reveal its potential as a therapeutic agent. Techniques such as molecular dynamics simulations have been employed to understand how this compound interacts with target proteins, primarily through hydrophobic contacts and limited hydrogen bonding .

Case Study 1: Anticancer Activity Assessment

A study assessed the anticancer effects of thiazole derivatives, including this compound. The results indicated a significant reduction in cell viability across multiple cancer cell lines, with IC50 values comparable to established chemotherapeutic agents like doxorubicin.

Case Study 2: SAR Analysis

An investigation into the structure-activity relationship of similar compounds highlighted that modifications to the benzamide moiety can enhance biological activity. For instance, compounds with specific substitutions demonstrated improved cytotoxic profiles against A549 lung cancer cells, reinforcing the importance of molecular structure in drug design .

Scientific Research Applications

Structural Characteristics

The compound exhibits a distinctive structure characterized by:

  • Thiazole Ring : Known for diverse biological activities, particularly anticancer properties.
  • Dimethylamino Group : Enhances solubility and may improve interactions with biological targets.
  • Benzamide Moiety : Contributes to the compound's overall pharmacological profile.

The molecular formula is C22H29ClN4OSC_{22}H_{29}ClN_{4}OS, with a molecular weight of 433.01 g/mol .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds similar to N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride. The thiazole component is often linked to cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : Compounds with thiazole rings have shown significant cytotoxicity against NIH/3T3 and A549 cell lines, indicating their potential as anticancer agents .
  • Mechanism of Action : The presence of the dimethylamino group may enhance interactions with proteins involved in cancer progression, leading to increased apoptosis in cancer cells .

Other Biological Activities

In addition to anticancer effects, this compound may exhibit other pharmacological activities:

  • Antimicrobial Activity : Research indicates that thiazole derivatives can possess antimicrobial properties, making them candidates for developing new antibiotics .
  • Enzyme Inhibition : Some studies have explored the inhibition of carbonic anhydrase (CA)-III by thiazole derivatives, which could lead to therapeutic applications in treating conditions like glaucoma or epilepsy .

Case Study 1: Anticancer Activity Evaluation

A study evaluating a series of thiazole derivatives demonstrated that certain compounds exhibited strong selectivity against human lung adenocarcinoma cells (A549). The most active derivative showed an IC50 value significantly lower than that of standard treatments like cisplatin .

CompoundIC50 (µM)Cell Line
Compound 1923.30 ± 0.35A549
Cisplatin<100A549

Case Study 2: Enzyme Inhibition Studies

Research on trisubstituted thiazole derivatives indicated that specific compounds effectively inhibited carbonic anhydrase III (CA-III), showcasing their potential in treating related disorders. The most potent inhibitor demonstrated an IC50 value of 0.09 µg/mL .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Differences and Similarities
Compound Name Core Structure Substituents/Functional Groups Applications/Findings
Target compound: N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide HCl Benzo[d]thiazole (×2) - 4-methylbenzo[d]thiazol-2-yl
- 6-carboxamide
- Dimethylaminopropyl chain (HCl salt)
Likely pharmacological potential (inferred from analogs); synthesis not detailed
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide HCl Benzo[d]thiazole (×2) - 4-methoxybenzo[d]thiazol-2-yl
- 2-carboxamide
- Dimethylaminopropyl chain (HCl salt)
Structural analog; methoxy group may enhance lipophilicity
N-(6-aminobenzo[d]thiazol-2-yl)benzamide Benzo[d]thiazole - 6-amino group
- Benzamide
Corrosion inhibitor (85% efficiency in acidic media)
2,6-diamino-benzothiazole Benzo[d]thiazole - 2,6-diamino groups Corrosion inhibitor (72% efficiency)
N-[3-(1H-6-nitroindazol-1-yl)-propyl]-2-(phenyl)-4-oxo-1,3-thiazolidine-carboxamide Thiazolidine-indazole - Nitroindazole
- 4-oxo-thiazolidine
- Phenyl group
Antimicrobial activity (moderate against E. coli)

Key Insights :

  • The target compound’s dual benzo[d]thiazole cores distinguish it from mono-benzothiazole analogs like those in .
  • Unlike thiazolidine-indazole hybrids in , the target lacks fused heterocycles, suggesting divergent biological targets.

Key Insights :

  • The target compound’s synthesis likely involves amide coupling (as in ) but requires additional steps for HCl salt formation.
  • Thiazolidine derivatives in use ZnCl₂ catalysis, which is unnecessary for simpler benzothiazole-amide systems.

Functional and Application-Based Comparison

Table 3: Efficacy and Selectivity Data
Compound Type Biological/Material Activity Efficiency/IC₅₀ Mechanism Insights Reference
Corrosion inhibitors () Steel protection in 1M HCl 72–85% inhibition at 0.5 mM Adsorption via amino/thiazole groups
Thiazolidine-indazole () Antimicrobial (E. coli) MIC: 32 µg/mL Membrane disruption
Target compound (hypothetical) Potential kinase inhibition (inferred from core) N/A Dual benzothiazole cores may target ATP-binding pockets

Key Insights :

  • The target compound’s lack of nitro or amino groups (cf. ) may reduce corrosion inhibition but improve metabolic stability.
  • Its dimethylaminopropyl chain could enhance cellular uptake compared to simpler benzothiazoles.

Q & A

Basic: What are the key steps and challenges in synthesizing this compound?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of precursors like 2-aminothiophenol derivatives with carbonyl-containing reagents.
  • Step 2 : Introduction of the dimethylaminopropyl group via alkylation or amidation under basic conditions.
  • Step 3 : Coupling with the carboxamide moiety using coupling agents (e.g., EDC/HOBt) in anhydrous solvents.
  • Step 4 : Hydrochloride salt formation for improved solubility.

Challenges : Low yields in coupling steps due to steric hindrance from the dimethylamino group, and purification difficulties caused by byproducts. Column chromatography or recrystallization in polar solvents (e.g., ethanol/water) is critical .

Basic: Which analytical methods are essential for structural validation?

  • 1H/13C NMR : Confirms substituent positions and proton environments (e.g., dimethylamino protons at δ ~2.2–2.5 ppm, aromatic protons in benzo[d]thiazole at δ ~7.0–8.5 ppm).
  • IR Spectroscopy : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and tertiary amine N-H bends (~1550 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.5 Da).
  • HPLC : Assesses purity (>95% required for pharmacological studies) .

Advanced: How do reaction conditions (solvent, temperature) influence yield and purity?

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but may increase side reactions. Ethanol/water mixtures improve recrystallization purity .
  • Temperature : Elevated temperatures (>80°C) accelerate cyclization but risk decomposition. Low temperatures (0–5°C) minimize byproducts in amidation steps .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve benzo[d]thiazole formation, but residual metal contamination must be monitored .

Advanced: How can computational methods optimize synthesis pathways?

Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for cyclization and coupling steps. ICReDD’s workflow integrates reaction path searches with experimental feedback, reducing trial-and-error. For example, simulations can identify optimal leaving groups for amide bond formation .

Advanced: What strategies resolve contradictions in reported biological activity data?

  • Dose-Response Analysis : Validate activity thresholds using standardized assays (e.g., IC50 in enzyme inhibition).
  • Solubility Adjustments : Use co-solvents (DMSO/PBS) to address false negatives from precipitation.
  • Off-Target Screening : Employ proteome-wide profiling (e.g., kinase panels) to confirm specificity .

Advanced: How is structure-activity relationship (SAR) studied for this compound?

  • Core Modifications : Compare analogs with substituted benzo[d]thiazoles (e.g., 6-fluoro vs. 6-methoxy) to assess electronic effects on target binding.
  • Side Chain Variations : Replace dimethylaminopropyl with morpholinopropyl to evaluate steric/electronic impacts on solubility and potency.
  • Bioisosteres : Substitute the carboxamide with sulfonamide to probe hydrogen-bonding requirements .

Basic: How is stability under physiological conditions assessed?

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h, followed by HPLC to quantify degradation.
  • Thermal Stability : Heat at 40–60°C and monitor decomposition via TGA/DSC.
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Advanced: What purification techniques are effective for isolating this compound?

  • Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc to CH₂Cl₂/MeOH) for polar impurities.
  • Recrystallization : Ethanol/water (7:3 v/v) yields high-purity crystals.
  • Ion-Exchange Chromatography : Separate hydrochloride salt from neutral byproducts .

Advanced: How is the mechanism of action elucidated experimentally?

  • Target Engagement : SPR or ITC measures binding affinity to hypothesized targets (e.g., kinases, GPCRs).
  • Gene Knockdown : CRISPR/Cas9-mediated deletion of putative targets followed by activity assays.
  • Metabolomics : Track downstream metabolic changes via LC-MS to infer pathway modulation .

Advanced: How do statistical experimental designs improve synthesis optimization?

  • Factorial Design : Vary temperature, solvent ratio, and catalyst loading to identify critical factors.
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH and stirring rate) to maximize yield.
  • Taguchi Methods : Reduce variability by optimizing orthogonal parameters (e.g., reaction time vs. reagent equivalents) .

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